molecular formula C12H17N5O2 B4420515 N-(2,3-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine

Cat. No. B4420515
M. Wt: 263.30 g/mol
InChI Key: RHMXMRCFABSOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-tetrazol-5-amine, commonly known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

DMXB-A selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and plays a key role in cognitive function, memory, and learning. Activation of the α7 nAChR by DMXB-A leads to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and protect against neurodegeneration in these models. In addition, DMXB-A has been shown to improve attention and impulse control in animal models of ADHD.

Advantages and Limitations for Lab Experiments

DMXB-A is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, DMXB-A is relatively expensive and has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on DMXB-A. One area of interest is the development of more potent and selective α7 nAChR agonists that can be used in clinical trials for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of DMXB-A on cognitive function and memory. Finally, there is a need for more research on the safety and toxicity of DMXB-A, particularly in humans.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-ethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-4-17-12(14-15-16-17)13-8-9-6-5-7-10(18-2)11(9)19-3/h5-7H,4,8H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMXMRCFABSOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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